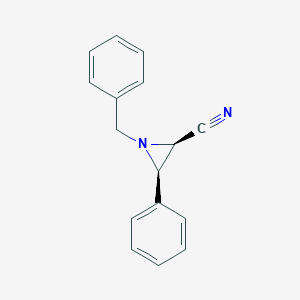
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive. This compound, in particular, has two chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with an epoxide under basic conditions. For instance, the reaction of benzylamine with styrene oxide in the presence of a base like sodium hydride can yield the desired aziridine compound .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity The process may include the use of transition metal catalysts to facilitate the cyclization reaction
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitrile groups.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Oxaziridines
Reduction: Primary amines
Substitution: Azide-substituted products
Scientific Research Applications
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrile group can also participate in various chemical transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion.
(2S,3S)-Hydroxybupropion: Another enantiomer of hydroxybupropion.
(2R,3S)-2,3-Butanediol: A diol with similar stereochemistry but different functional groups .
Uniqueness
(2R,3R)-1-Benzyl-3-phenylaziridine-2-carbonitrile is unique due to its combination of a strained aziridine ring and a nitrile group, which provides a distinct set of chemical reactivity and potential applications. Its chiral centers also make it valuable for stereochemical studies and the synthesis of enantiomerically pure compounds.
Properties
CAS No. |
51263-04-8 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2R,3R)-1-benzyl-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C16H14N2/c17-11-15-16(14-9-5-2-6-10-14)18(15)12-13-7-3-1-4-8-13/h1-10,15-16H,12H2/t15-,16+,18?/m0/s1 |
InChI Key |
UKPYEMANSPEAOT-SWQDIRLTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@H]2C3=CC=CC=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C2C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)




![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
